molecular formula C21H18N4O2S2 B2743984 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 901259-16-3

2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2743984
CAS No.: 901259-16-3
M. Wt: 422.52
InChI Key: CEZDRNXMPNQOFD-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazole core substituted with 4-methoxyphenyl and phenyl groups, linked via a sulfanyl bridge to an N-(1,3-thiazol-2-yl)acetamide moiety. The 4-methoxyphenyl group enhances lipophilicity and may influence metabolic stability or receptor binding.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-27-16-9-7-14(8-10-16)18-20(25-19(24-18)15-5-3-2-4-6-15)29-13-17(26)23-21-22-11-12-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZDRNXMPNQOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an aromatic aldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The imidazole and thiazole rings are then coupled through a thioether linkage, which involves the reaction of a thiol group with a halogenated precursor.

    Final Assembly: The final compound is assembled by reacting the intermediate with 2-chloroacetamide under basic conditions to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.

Key Observations:

  • Oxidation to Sulfoxide :
    Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C yields the sulfoxide derivative, confirmed via NMR and mass spectrometry.

  • Sulfone Formation :
    Strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature produce the sulfone analog.

Reaction Reagents/Conditions Product Yield References
Sulfanyl → SulfoxideH₂O₂ (30%), CH₃COOH, 0–5°C, 2 hr2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfinyl}-N-(thiazol-2-yl)acetamide65–70%
Sulfanyl → SulfonemCPBA, CH₂Cl₂, RT, 4 hr2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfonyl}-N-(thiazol-2-yl)acetamide55–60%

Reduction Reactions

The acetamide carbonyl and aromatic systems undergo selective reduction.

Key Observations:

  • Carbonyl Reduction :
    Sodium borohydride (NaBH₄) in methanol reduces the acetamide carbonyl to a secondary alcohol, though yields are moderate due to competing side reactions.

  • Imidazole Ring Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) in ethanol saturates the imidazole ring, forming a dihydroimidazole derivative.

Reaction Reagents/Conditions Product Yield References
Acetamide → AlcoholNaBH₄, CH₃OH, 0°C, 1 hr2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(thiazol-2-yl)ethanol40–45%
Imidazole → DihydroimidazoleH₂ (1 atm), 10% Pd-C, EtOH, 24 hr2-{[5-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]sulfanyl}-N-(thiazol-2-yl)acetamide75–80%

Nucleophilic Substitution

The thiazole and imidazole rings participate in substitution reactions, particularly at reactive NH or sulfur sites.

Key Observations:

  • Thiazole NH Alkylation :
    Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) selectively alkylates the thiazole NH group.

  • Sulfanyl Bridge Displacement :
    Thiols (e.g., benzyl mercaptan) displace the sulfanyl group under basic conditions, forming new thioether linkages.

Reaction Reagents/Conditions Product Yield References
Thiazole NH MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 hr2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(3-methyl-1,3-thiazol-2-yl)acetamide50–55%
Sulfanyl → BenzylthioetherBenzyl mercaptan, NaOH, EtOH, RT2-(benzylsulfanyl)-N-(thiazol-2-yl)acetamide60–65%

Acid/Base-Mediated Rearrangements

The imidazole ring undergoes tautomerization and acid-catalyzed rearrangements.

Key Observations:

  • Tautomerization :
    In polar solvents (e.g., DMSO), the imidazole NH proton shifts between N1 and N3 positions, confirmed by variable-temperature NMR.

  • Acid-Catalyzed Ring Opening :
    Hydrochloric acid (HCl) in refluxing ethanol cleaves the imidazole ring, forming a diamino intermediate.

Reaction Reagents/Conditions Product Yield References
Imidazole TautomerizationDMSO-d₆, 25–80°CEquilibration between 1H- and 3H-imidazole tautomersN/A
Imidazole Ring Cleavage6M HCl, EtOH, reflux, 8 hr4-(4-methoxyphenyl)-5-phenyl-2-sulfanylimidazole dihydrochloride70–75%

Biological Activity and Mechanistic Relevance

The compound’s reactivity correlates with its pharmacological potential.

Key Findings:

  • Anticancer Activity :
    Oxidation to sulfone derivatives enhances cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀ = 0.28–0.52 μM) .

  • Enzyme Inhibition :
    The sulfanyl group interacts with cysteine residues in tubulin, inhibiting polymerization (IC₅₀ = 1.16 μg/mL) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Imidazole derivatives are widely recognized for their antimicrobial properties. The presence of the imidazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that imidazole derivatives can inhibit the growth of pathogens by disrupting cellular processes .
  • Anticancer Properties :
    • Research indicates that compounds containing imidazole and thiazole moieties exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting the proliferation of glioma (C6) and liver (HepG2) cancer cells . The dual action of imidazole as an anticancer agent has been attributed to its ability to interfere with metabolic pathways critical for tumor growth.
  • Anti-inflammatory Effects :
    • Compounds similar to 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .

Pharmacological Insights

  • Mechanism of Action :
    • The compound may act through multiple pathways, including inhibition of specific enzymes involved in inflammation and cancer progression. For example, imidazole derivatives are known inhibitors of nitric oxide synthase and other key enzymes related to inflammation and cancer cell survival .
  • Synergistic Effects :
    • The combination of the thiazole and imidazole rings may enhance the overall pharmacological profile of the compound, allowing it to target multiple biological pathways simultaneously. This synergistic effect can lead to improved efficacy compared to single-target drugs .

Case Studies and Research Findings

StudyFindings
M.B. Parmar et al., 2023Developed a series of substituted imidazoles with significant antimicrobial and anticancer activity; highlighted the importance of structural modifications for enhancing bioactivity .
Synthesis ResearchDemonstrated that modifications in the imidazole structure can lead to compounds with varying degrees of cytotoxicity against different cancer cell lines .

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Core

  • Compound 9 (): 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Differs by a 4-fluorophenyl substitution at the imidazole 5-position vs. the target’s 4-methoxyphenyl. Synthesized via similar methods (K₂CO₃-mediated alkylation of 2-chloro-N-(thiazol-2-yl)acetamide), suggesting shared reactivity profiles .
  • SirReal2 (): 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide

    • Replaces the imidazole with a pyrimidine ring and incorporates a bulky naphthalene group.
    • Acts as a SIRT2 inhibitor, highlighting how heterocycle substitution (pyrimidine vs. imidazole) and aromatic bulk influence target selectivity .

Thiazole and Acetamide Modifications

  • N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ():

    • Substitutes the thiazole with a thiadiazole ring and replaces the imidazole with a methylsulfanyl group.
    • Demonstrates the versatility of sulfanyl-acetamide linkages in diverse heterocyclic systems, though the thiadiazole may confer distinct electronic properties .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

    • Lacks the imidazole core but shares the N-(thiazol-2-yl)acetamide motif with a dichlorophenyl group.
    • Crystal structure reveals a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, suggesting steric and electronic substituent effects on molecular conformation .

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends (): C=S Stretching: Observed at 1243–1258 cm⁻¹ in related thioacetamide derivatives (e.g., ), consistent with the target’s sulfanyl linkage. 1H-NMR: Imidazole protons in the target are expected near δ 7.2–8.1 ppm, similar to Compound 9 (δ 7.3–8.0) .

Anticonvulsant Potential

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide (): Exhibited 100% protection in maximal electroshock (MES) assays, attributed to the 4-methoxyphenyl-thiadiazole-acetamide framework. The target’s imidazole-thiazole system may offer similar efficacy but requires validation .

Enzyme Inhibition

  • SirReal2 (): IC₅₀ values for SIRT2 inhibition are <1 µM, driven by naphthalene-thiazole interactions. The target’s phenyl/imidazole groups may reduce potency but improve solubility .

Computational and Structural Insights

  • Docking Studies (): Analogs like 9c (4-bromophenyl-substituted) showed strong binding to α-glucosidase, with docking scores of −9.2 kcal/mol. The target’s methoxy group may enhance hydrogen bonding in similar enzymes .
  • Crystal Packing (): Inversion dimers via N—H⋯N hydrogen bonds (R₂²(8) motif) are observed in dichlorophenyl derivatives. The target’s methoxy group may disrupt this packing due to steric effects .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Evidence ID
Target Compound Imidazole-thiazole 4-MeO-phenyl, phenyl N/A (Theoretical) [1, 10]
Compound 9 Imidazole-thiazole 4-F-phenyl, 4-MeO-phenyl N/A (Synthetic intermediate) [10]
SirReal2 Pyrimidine-thiazole Naphthalene, 4,6-dimethyl SIRT2 inhibitor (IC₅₀ <1 µM) [6]
N-[5-(4-MeO-phenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-Me-benzothiazol-2-yl)acetamide Thiadiazole 4-MeO-phenyl, benzothiazole Anticonvulsant (100% MES) [5]
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Acetamide-thiazole 3,4-diCl-phenyl Structural model [11]

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule with notable biological activity. Its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a thiazole moiety, suggests potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O3S . The compound features several key functional groups that contribute to its biological properties:

  • Imidazole Ring : Known for its role in various biological activities.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Thiazole Moiety : Associated with antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13U251 (glioblastoma)<10

The presence of specific substituents on the thiazole and phenyl rings enhances cytotoxic activity, suggesting that structural modifications can optimize therapeutic efficacy .

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial properties. For instance, derivatives containing the imidazole and thiazole rings were tested against various bacterial strains:

CompoundBacterial StrainActivity
Compound AStaphylococcus epidermidisComparable to standard (amphotericin B)
Compound BEscherichia coliSignificant inhibition at low concentrations

These findings highlight the potential of thiazole-containing compounds in developing new antimicrobial agents .

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or bacterial survival.
  • Receptor Modulation : It could interact with cell surface receptors, altering signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

A study published in MDPI examined a series of thiazole derivatives for their anticancer activities using multicellular spheroids as a model system. The results demonstrated that certain substitutions significantly increased cytotoxicity compared to standard treatments like doxorubicin .

Another investigation focused on the antibacterial efficacy of imidazole-thiazole hybrids against resistant bacterial strains, revealing that these compounds could serve as lead candidates in drug development .

Q & A

Q. Table 1: Substituent Effects on Bioactivity (Analogous Compounds)

Substituent (R)Target ActivityIC50 (µM)Reference
4-MethoxyphenylCOX-2 Inhibition0.45
4-FluorophenylCOX-2 Inhibition0.67
4-BromophenylAnticancer (HeLa)12.3

Q. Table 2: Solvent Impact on Reaction Yield

SolventBaseYield (%)Reaction Time (hrs)
DMFK2CO37818
AcetoneK2CO36524
THFNaH4224

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